molecular formula C4H5ClF4O B1426109 Chloromethyl 2,2,3,3-tetrafluoropropyl ether CAS No. 848337-76-8

Chloromethyl 2,2,3,3-tetrafluoropropyl ether

Cat. No.: B1426109
CAS No.: 848337-76-8
M. Wt: 180.53 g/mol
InChI Key: WVPQZFXLWNFEPM-UHFFFAOYSA-N
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Description

Chloromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether compound with the molecular formula C4H5ClF4O. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 2,2,3,3-tetrafluoropropyl ether can be synthesized through a multi-step process involving the reaction of chloromethyl methyl ether with 2,2,3,3-tetrafluoropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, with the ether being distilled off as it forms .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-pressure reactors and continuous distillation units to ensure high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2,2,3,3-tetrafluoropropyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl 2,2,3,3-tetrafluoropropyl ether is used in various scientific research applications, including:

    Chemistry: As a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions due to its unique chemical properties.

    Medicine: As a potential intermediate in the synthesis of pharmaceuticals and diagnostic agents.

    Industry: In the production of specialty chemicals, including surfactants and lubricants

Mechanism of Action

The mechanism of action of chloromethyl 2,2,3,3-tetrafluoropropyl ether involves its interaction with various molecular targets, including enzymes and receptors. The compound’s fluorinated structure allows it to form strong hydrogen bonds and van der Waals interactions, enhancing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
  • 2,2,3,3-Tetrafluoropropyl methyl ether
  • 2,2,3,3-Tetrafluoropropyl ethyl ether

Uniqueness

Chloromethyl 2,2,3,3-tetrafluoropropyl ether is unique due to its chloromethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various fluorinated compounds and specialty chemicals .

Properties

IUPAC Name

3-(chloromethoxy)-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF4O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPQZFXLWNFEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901023050
Record name 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848337-76-8
Record name 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloromethyl 2,2,3,3-tetrafluoropropyl ether
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Chloromethyl 2,2,3,3-tetrafluoropropyl ether
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Chloromethyl 2,2,3,3-tetrafluoropropyl ether
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Chloromethyl 2,2,3,3-tetrafluoropropyl ether
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Chloromethyl 2,2,3,3-tetrafluoropropyl ether
Reactant of Route 6
Chloromethyl 2,2,3,3-tetrafluoropropyl ether

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